molecular formula C9H9N3O2 B12935626 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Cat. No.: B12935626
M. Wt: 191.19 g/mol
InChI Key: JDTSFGAEXBFYHH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a chemical building block based on the privileged pyrrolo[2,3-b]pyrazine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This specific carboxylic acid derivative is designed for use in research and development, particularly as a core intermediate for the synthesis of more complex molecules. The pyrrolo[2,3-b]pyrazine core is a recognized pharmacophore in the development of potent enzyme inhibitors. Scientific literature indicates that derivatives of this heterocyclic system have demonstrated significant biological activity as inhibitors of key kinases, including JAK, SYK, and FGFR kinases, which are important targets in oncology and the treatment of inflammatory diseases . The carboxylic acid functional group at the 7-position provides a versatile handle for further synthetic modification, allowing researchers to create a diverse array of amides and esters for structure-activity relationship (SAR) studies. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-4-5(2)12-8-7(11-4)6(3-10-8)9(13)14/h3H,1-2H3,(H,10,12)(H,13,14)

InChI Key

JDTSFGAEXBFYHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=CN2)C(=O)O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through several routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then hydrolyzed to yield the target compound . Industrial production methods often involve similar steps but are optimized for larger scale synthesis.

Chemical Reactions Analysis

2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution.

Scientific Research Applications

2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, highlighting substituent variations, molecular properties, and reported biological activities:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Biological/Pharmacological Findings Evidence Source
This compound -CH₃ (2,3), -COOH (7) C₉H₉N₃O₂ 191.19 Inferred potential kinase/receptor modulation N/A
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid -CH₃ (5), -COOH (7) C₈H₇N₃O₂ 177.16 No direct activity reported; used as synthetic intermediate
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate -Br (2), -CH₃ (6), -COOEt (7) C₁₀H₁₀BrN₃O₂ 284.11 Bromine substitution enables further functionalization
2-(3,4,5-Trimethoxy-phenyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid isopropylamide -Aryl (2), -CONHCH(CH₃)₂ (7) C₂₁H₂₅N₅O₄ 435.46 Spleen tyrosine kinase inhibitor (IC₅₀ < 100 nM)
SHA 68 (NPSR antagonist) Bicyclic oxazolo-pyrazine core, -4-F-benzylamide C₂₆H₂₂FN₃O₃ 455.47 Neuropeptide S receptor antagonist (Calcium mobilization assay active)

Key Observations:

Substituent Position and Activity: The carboxylic acid group at position 7 is critical for hydrogen bonding in kinase inhibition (e.g., ’s SYK inhibitor). In contrast, amide derivatives (e.g., SHA 68 in ) enhance receptor binding but reduce solubility .

Halogen Substitution :

  • Bromine at position 2 () allows for cross-coupling reactions to introduce aryl/heteroaryl groups, a strategy used in kinase inhibitor development .

Biological Relevance :

  • The 3,4,5-trimethoxyphenyl group in ’s compound enhances kinase binding via π-π interactions, suggesting that aromatic substituents at position 2 improve potency .
  • Enantiomer-specific activity observed in highlights the importance of stereochemistry in receptor antagonism, though the target compound lacks chiral centers .

Physicochemical and Pharmacokinetic Considerations

  • LogP and Solubility : The carboxylic acid group in the target compound improves water solubility compared to ester or amide derivatives (e.g., ’s ethyl ester has higher lipophilicity) .
  • Metabolic Stability : Methyl groups at positions 2 and 3 may reduce oxidative metabolism compared to halogenated analogs (e.g., ’s bromo derivative) .

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